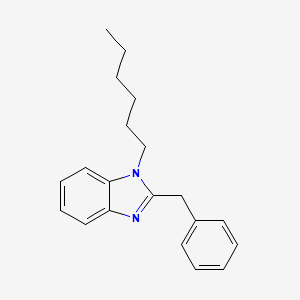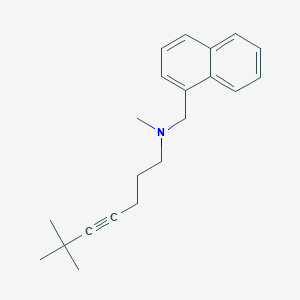
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is an organic compound that belongs to the class of amines This compound features a naphthalene ring attached to a methanamine group, which is further substituted with a 6,6-dimethyl-4-heptynyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalenemethanamine Core: This can be achieved through the reaction of naphthalene with formaldehyde and ammonia, followed by reduction.
Substitution with 6,6-Dimethyl-4-heptynyl Group: This step may involve the use of a Grignard reagent or an organolithium compound to introduce the heptynyl group.
Methylation: The final step could involve methylation of the amine group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalenemethanone derivatives, while reduction could produce simpler amines or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenemethanamine: A simpler analog without the heptynyl and methyl substitutions.
N-(6,6-Dimethyl-4-heptynyl)-N-methylamine: Lacks the naphthalene ring.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
105418-62-0 |
|---|---|
Formule moléculaire |
C21H27N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine |
InChI |
InChI=1S/C21H27N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h6-7,10-14H,5,9,16-17H2,1-4H3 |
Clé InChI |
LIFRKDVYTLDMGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CCCCN(C)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
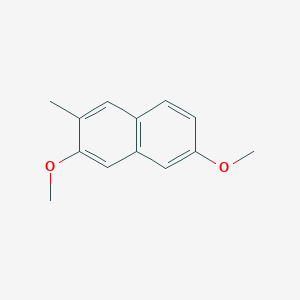
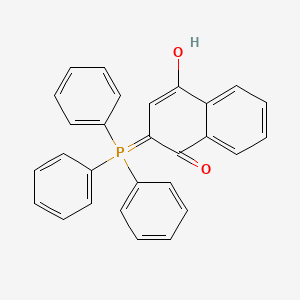
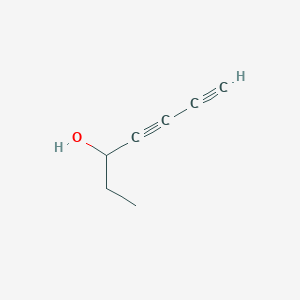
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
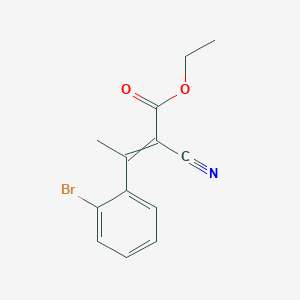
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

